N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a fused benzothieno[3,2-d]pyrimidine core substituted at position 1 with a 2-chlorobenzyl group via an acetamide linker and at position 3 with a 4-fluorobenzyl group.
Properties
Molecular Formula |
C26H19ClFN3O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19ClFN3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32) |
InChI Key |
WSZJRGCBFMXQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C22H17ClFN3O3S
- Molecular Weight: 508.0 g/mol
- IUPAC Name: N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
This compound features a thieno[3,2-d]pyrimidine core with substituent groups that may enhance its biological interactions and stability.
The biological activity of N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is largely attributed to its ability to interact with specific enzymes and receptors in the body. Studies suggest that it may exhibit:
- Inhibition of Histone Deacetylases (HDACs): Similar compounds have shown significant inhibition of HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, related compounds have demonstrated IC50 values in the nanomolar range against HDAC3 .
- Antitumor Activity: The compound has been investigated for its potential to inhibit tumor growth. In vitro studies indicate that it may induce apoptosis in cancer cells and disrupt cell cycle progression .
Biological Activity Data
| Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| HDAC Inhibition | 95.48 nM | HepG2 (liver cancer) | |
| Antiproliferative Activity | 1.30 µM | HepG2 | |
| Tumor Growth Inhibition | 48.89% TGI | Xenograft model |
Case Studies and Research Findings
- Anticancer Screening: A study screened various compounds for anticancer activity using multicellular spheroids as models. N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide was identified as a promising candidate due to its potent inhibitory effects on tumor growth .
- Neuroprotective Effects: Related compounds have been studied for their neuroprotective properties in models of epilepsy. These studies suggest that structural modifications can enhance protective effects against oxidative stress and seizure activity .
Comparison with Similar Compounds
Structural Analogues with Benzothieno-Pyrimidine Cores
N-(4-Chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Core Structure: Benzothieno[2,3-d]pyrimidin-4-one.
- Substituents :
- 4-Chlorophenyl at position 3.
- Sulfanyl group at position 2 linked to a 4-chloro-2-methylphenyl acetamide.
- The sulfanyl group (-S-) may confer distinct redox properties or metabolic stability compared to the target’s acetamide linker .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()
- Core Structure: Benzothieno-triazolopyrimidine.
- Substituents :
- Phenyl group via sulfanyl-acetamide.
- Key Differences :
Analogues with Varied Heterocyclic Cores
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ()
- Core Structure : Thiazolo[3,2-a]pyrimidine.
- Substituents: 4-Cyanobenzylidene and 5-methylfuran groups.
- The cyano group (-CN) and furan substituent may enhance solubility but decrease lipophilicity relative to the target’s halogenated benzyl groups .
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide ()
- Core Structure : Pyrimido[5,4-b]indole.
- Substituents :
- 2-Chlorobenzyl and 2-fluorophenyl groups.
- Key Differences: The indole fusion introduces a bicyclic aromatic system with distinct electronic properties. The 8-methyl group may sterically hinder interactions compared to the target compound’s unsubstituted benzothieno core .
Comparative Analysis of Pharmacological Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
